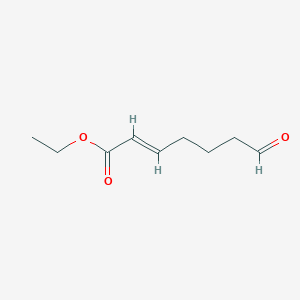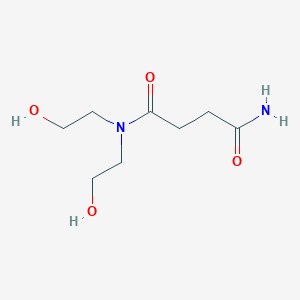
N,N-bis(2-hydroxyethyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-hydroxyethyl)butanediamide is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol . It is also known by several synonyms, including N,N’-bis(2-hydroxyethyl)-succindiamide and N,N’-bis(2-hydroxyethyl)-succinic acid diamide . This compound is characterized by its two hydroxyethyl groups attached to a butanediamide backbone, making it a versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)butanediamide can be synthesized through the reaction of 2-aminoethanol with diethyl succinate or dimethyl succinate . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Aminoethanol+Diethyl succinate→this compound+Ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .
化学反応の分析
Types of Reactions
N,N-bis(2-hydroxyethyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
N,N-bis(2-hydroxyethyl)butanediamide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N,N-bis(2-hydroxyethyl)butanediamide is primarily based on its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyethyl groups can form hydrogen bonds with other molecules, while the amide groups can participate in electrostatic interactions with charged species. These interactions enable the compound to stabilize proteins, enzymes, and other biomolecules, making it useful in various biochemical and pharmaceutical applications .
類似化合物との比較
Similar Compounds
N,N-bis(2-hydroxyethyl)oleamide: Similar structure but with an oleic acid backbone.
N-Butyldiethanolamine: Contains a butyl group instead of a butanediamide backbone.
Uniqueness
N,N-bis(2-hydroxyethyl)butanediamide is unique due to its specific combination of hydroxyethyl and butanediamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific hydrogen bonding and electrostatic interaction capabilities .
特性
分子式 |
C8H16N2O4 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
N',N'-bis(2-hydroxyethyl)butanediamide |
InChI |
InChI=1S/C8H16N2O4/c9-7(13)1-2-8(14)10(3-5-11)4-6-12/h11-12H,1-6H2,(H2,9,13) |
InChIキー |
OFGPMJWVPGYAJN-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)N(CCO)CCO)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)
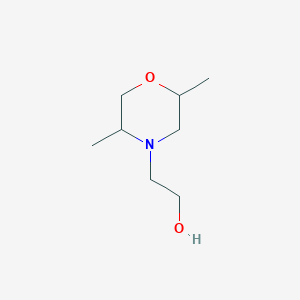
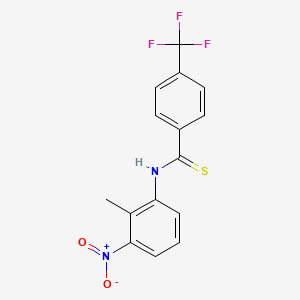
![Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B12335902.png)


![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)

![5-Fluoro-7,7a-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12335925.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12335926.png)
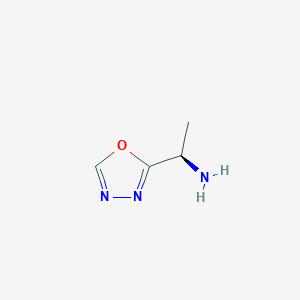
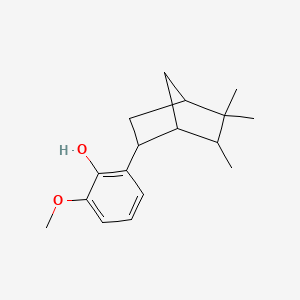
![Tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12335965.png)
